5-Butoxyfuran-2-carbaldehyde
Overview
Description
5-Butoxyfuran-2-carbaldehyde is an organic chemical compound with the molecular formula C9H12O3. It is also known as 2-Furaldehyde, 5-butoxy-, or 5-butoxy-2-furaldehyde. This compound features a furan ring with an aldehyde group at the second carbon atom and a butoxy group at the fifth carbon atom. It is a colorless to light yellow liquid with a fruity odor.
Mechanism of Action
Mode of Action
Furan-2-carbaldehydes, a class of compounds to which 5-butoxyfuran-2-carbaldehyde belongs, have been used as efficient green c1 building blocks to synthesize bioactive quinazolin-4(3h)-ones by ligand-free photocatalytic c–c bond cleavage .
Result of Action
Furan-2-carbaldehydes have been used to synthesize bioactive quinazolin-4(3h)-ones , suggesting potential bioactivity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Butoxyfuran-2-carbaldehyde are not well-studied. It is known that furan derivatives, such as this compound, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that furan derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxyfuran-2-carbaldehyde typically involves the reaction of furan derivatives with butyl alcohol under acidic conditions. One common method includes the use of furan-2-carbaldehyde as a starting material, which undergoes a butoxylation reaction to introduce the butoxy group at the fifth position of the furan ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Butoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions
Major Products Formed
Scientific Research Applications
5-Butoxyfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Furfural: Similar structure but lacks the butoxy group.
5-Hydroxy-2-furaldehyde: Contains a hydroxyl group instead of a butoxy group.
2-Furaldehyde: The parent compound without any substituents at the fifth position
Uniqueness
5-Butoxyfuran-2-carbaldehyde is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-butoxyfuran-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-3-6-11-9-5-4-8(7-10)12-9/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOPEOKHXIVNMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(O1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598689 | |
Record name | 5-Butoxyfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141598-95-0 | |
Record name | 5-Butoxyfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-butoxyfuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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